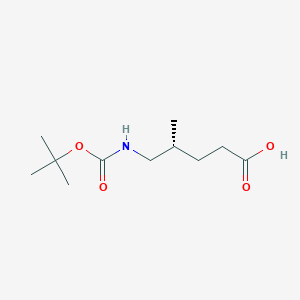
(R)-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid has several applications in scientific research:
Peptide Synthesis: It is commonly used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Organic Synthesis: The compound is used in various organic synthesis processes, including the preparation of complex molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Wirkmechanismus
The mechanism of action of ®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Similar in structure but with an alanine backbone.
N-tert-Butoxycarbonyl-L-valine: Similar in structure but with a valine backbone.
Uniqueness
®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl group protecting the amino group and a methyl group on the pentanoic acid backbone. This unique structure provides specific reactivity and stability characteristics that are valuable in peptide synthesis and other organic synthesis processes .
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
(4R)-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-8(5-6-9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
PNWDZKPJZTYKJT-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)CNC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CCC(=O)O)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


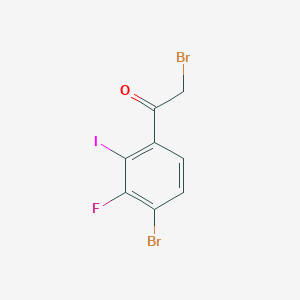
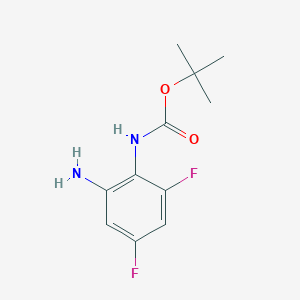
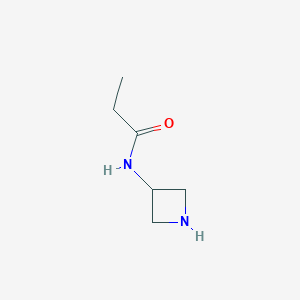
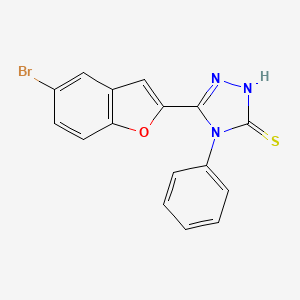

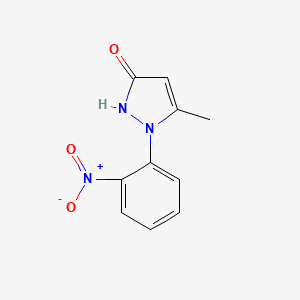
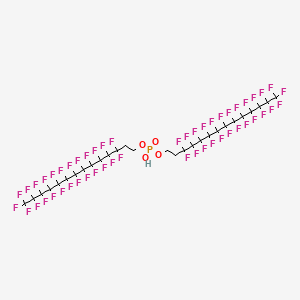
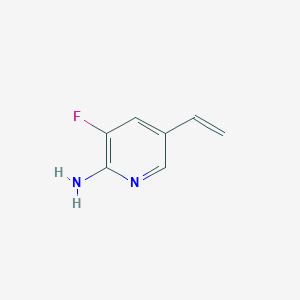
![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
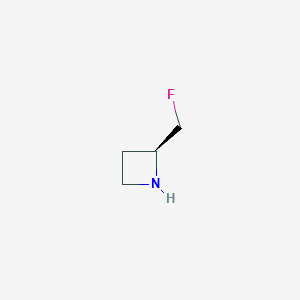
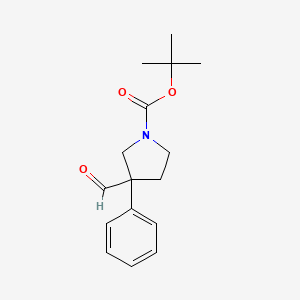
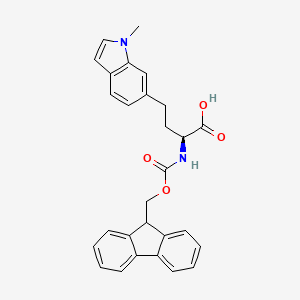
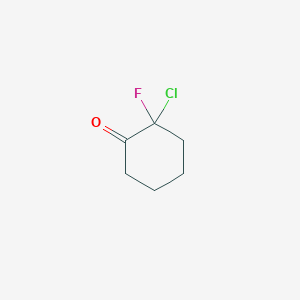
![Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12850758.png)
